Calcium ethyl acetoacetate

Description

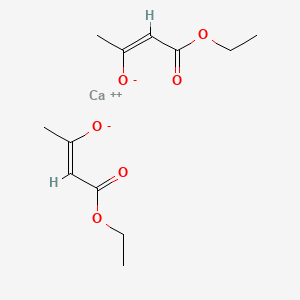

Structure

3D Structure of Parent

Properties

CAS No. |

16715-59-6 |

|---|---|

Molecular Formula |

C12H18CaO6 |

Molecular Weight |

298.35 g/mol |

IUPAC Name |

calcium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/2C6H10O3.Ca/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2/b2*5-4-; |

InChI Key |

WKYLIJPMLYKABW-SJGYQHGCSA-L |

Isomeric SMILES |

CCOC(=O)/C=C(\[O-])/C.CCOC(=O)/C=C(\[O-])/C.[Ca+2] |

Canonical SMILES |

CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Ca+2] |

Origin of Product |

United States |

Applications in Materials Science

Role in Polymer Synthesis

The reactivity of the acetoacetate group is leveraged in polymer science. Research has demonstrated the chemical modification of chitosan (B1678972) using ethyl acetoacetate as a modifier to graft acetoacetyl moieties onto the polymer backbone. researchgate.net This functionalization, combined with sodium alginate and titanium oxide, created a composite with enhanced sorption performance for the recovery of Nickel(II) from aqueous solutions. researchgate.net

In a more direct application involving calcium, a novel Ca²⁺ ion-imprinted polymer was successfully designed and synthesized for its potential as a calcium-ion carrier. acs.org In this work, monomers were selected based on their interaction with calcium ions, and the synthesis involved using a functional monomer, a calcium salt template (calcium chloride dihydrate), and a cross-linker to create a polymer matrix with a specific affinity for calcium ions. acs.org The resulting material exhibited a binding capacity of 0.54 mg of Calcium per gram. acs.org Such research highlights the fundamental role of calcium-ligand interactions, like those in calcium ethyl acetoacetate, in designing functional polymers.

Use in Sol-Gel Processes for Advanced Materials

The sol-gel technique is a prominent method for producing high-purity ceramics at low temperatures. In this context, ethyl acetoacetate (EAA) plays a crucial role as a chelating agent, particularly in the synthesis of calcium aluminate (CaAl₂O₄) powders. researchgate.netscispace.com

In a typical synthesis, aluminum sec-butoxide (B8327801) is used as an aluminum precursor, which is highly susceptible to rapid hydrolysis. researchgate.net Ethyl acetoacetate is added to chelate the aluminum precursor, forming a more stable complex. This chelation moderates the rate of hydrolysis and condensation, allowing for controlled growth of the gel network. researchgate.netscispace.com Calcium nitrate tetrahydrate is typically used as the calcium source. researchgate.netscispace.com The thermal evolution of the resulting gel has been studied in detail, showing that the decomposition of the chelate and evaporation of ethyl acetoacetate occur between 100 and 230 °C, followed by an auto-combustion process. scispace.com The crystallization of the desired calcium aluminate phases, such as CaAl₂O₄, occurs at temperatures above 900 °C. scispace.com This process is vital for creating advanced materials like high-purity refractory ceramics, components for chemically bonded ceramics, and bioactive materials for dental applications. scispace.com

| Precursors Used | Role of Ethyl Acetoacetate (EAA) | Key Finding | Source |

|---|---|---|---|

| Aluminium sec-butoxide, Calcium nitrate tetrahydrate | Chelating agent to control hydrolysis of the aluminum precursor | The crystallization process to form CaAl₂O₄ starts at temperatures higher than 900 °C. | scispace.com |

| Aluminium sec-butoxide (ASB), Calcium nitrate tetrahydrate (CN) | Chelating agent for ASB, with varying EAA:ASB molar ratios (1:1, 3:2, 2:1) | The formation of chelates was successfully monitored via NMR and FTIR spectroscopy, confirming the reaction between the aluminum precursor and EAA. | researchgate.net |

Utility in Industrial Chemical Processes

Calcium compounds, often in conjunction with β-ketoesters like ethyl acetoacetate (B1235776), are recognized for their catalytic activity in various organic transformations.

Conclusion

Calcium ethyl acetoacetate (B1235776), as a specific chemical compound and as a representative of calcium-β-ketoester interactions, holds significant academic interest for its applications in materials science and industrial processes. Its role as a chelating agent is critical in the sol-gel synthesis of advanced ceramic materials like calcium aluminate, enabling precise control over the material's formation. In polymer science, the acetoacetate moiety, in conjunction with calcium, is instrumental in designing functional polymers, including ion-imprinted materials. Furthermore, the catalytic activity of calcium in reactions involving ethyl acetoacetate underscores its potential for developing greener and more efficient industrial chemical syntheses. These academic explorations continue to reveal the versatility of this compound, paving the way for new technological advancements.

Theoretical and Computational Chemistry of Calcium Ethyl Acetoacetate Systems

Electronic Structure Theory: Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules from first principles. acs.org These methods are instrumental in predicting a wide array of molecular properties with a high degree of accuracy. For calcium ethyl acetoacetate (B1235776), these calculations would typically model the system in the gas phase or with implicit or explicit solvent models to simulate solution conditions.

Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in calcium ethyl acetoacetate. The coordination of the calcium ion with the two ethyl acetoacetate ligands is a key structural feature. It is anticipated that the calcium ion, Ca²⁺, would coordinate with the oxygen atoms of the β-dicarbonyl moiety of the ethyl acetoacetate enolate. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are frequently employed for geometry optimization to find the most stable molecular structure. jacsdirectory.com

The optimized geometry allows for the calculation of bond lengths, bond angles, and dihedral angles. For instance, the Ca-O bond lengths and the geometry around the calcium center (e.g., tetrahedral or octahedral) would be of significant interest. The energetics of the system, including the binding energy between the calcium ion and the ethyl acetoacetate ligands, can be calculated to assess the stability of the complex.

Furthermore, these computational methods can predict various spectroscopic parameters. Vibrational frequencies, calculated from the second derivatives of the energy, correspond to infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to validate the computed structure. acs.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the structural elucidation of the compound in solution. jacsdirectory.com

Table 1: Predicted Geometrical Parameters for a Model this compound Complex using DFT

| Parameter | Predicted Value Range | Methodological Basis |

| Ca-O Bond Length | 2.2 - 2.5 Å | Based on typical Ca-O bond lengths in organometallic complexes. |

| O-C-C-O Dihedral Angle | 0° - 15° | Reflecting the planarity of the chelate ring. |

| C=O Bond Length | 1.25 - 1.30 Å | Intermediate between a double and single bond due to delocalization. |

| C-C Bond Length (in chelate ring) | 1.38 - 1.42 Å | Indicative of partial double bond character. |

This table presents hypothetical yet plausible data based on DFT calculations of similar metal-β-diketonate complexes.

The electronic properties of this compound are governed by the distribution of electrons within the molecule. DFT calculations provide access to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

The analysis of these frontier orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In this compound, the HOMO is expected to be localized on the π-system of the enolate ligand, while the LUMO might be centered on the ligand or have contributions from the calcium ion. This distribution is key to understanding the role of this compound in chemical reactions. Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution and the nature of the bonding between the calcium ion and the ligands. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of the molecular system, allowing for the study of its dynamic behavior and interactions with its environment. nih.govbiorxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time.

In solution, this compound is not a static entity. The ethyl groups of the ligands can rotate, and the entire complex can undergo conformational changes. MD simulations can explore the potential energy surface of the molecule and identify the most populated conformations in a given solvent. By analyzing the trajectory, one can understand the flexibility of the molecule and the timescales of different motions. This is particularly important for understanding how the molecule might interact with other species in solution.

The solvent plays a crucial role in the behavior of dissolved molecules. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. acs.org For this compound, the interactions between the polar parts of the complex (the CaO6 core) and polar solvent molecules, as well as the interactions between the nonpolar ethyl groups and the solvent, can be studied. The radial distribution function (RDF) between the calcium ion and solvent oxygen atoms, for example, can reveal the structure of the first solvation shell.

The nature of the solvent can also influence the reactivity of the complex. By performing simulations in different solvents, one can assess how the solvent stabilizes or destabilizes the ground state and transition states of potential reactions, thereby affecting the reaction rates.

Table 2: Representative Data from a Hypothetical MD Simulation of this compound in Ethanol

| Property | Simulated Result | Significance |

| Average Ca-O distance (ligand) | 2.35 Å | Provides information on the average coordination geometry. |

| Coordination number of Ca with ethanol | 1-2 | Indicates the extent of solvent interaction with the metal center. |

| Rotational correlation time of ethyl group | ~10-20 ps | Characterizes the timescale of local conformational dynamics. |

| Self-diffusion coefficient | ~0.5 x 10⁻⁵ cm²/s | Relates to the mobility of the complex in the solvent. |

This table presents plausible data that could be obtained from an MD simulation, illustrating the types of insights such simulations provide.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. While this compound itself is often a product or an intermediate, its reactivity in subsequent reactions is of interest. For instance, in reactions where it might act as a catalyst or a precursor, theoretical modeling can map out the entire reaction pathway. acs.org

This involves identifying the reactants, products, and any intermediates and transition states that connect them. DFT calculations can be used to locate the transition state structures, which are first-order saddle points on the potential energy surface. rsc.org The energy barrier, or activation energy, of the reaction is the difference in energy between the reactants and the transition state. By calculating these barriers, one can predict the feasibility and rate of a reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state indeed connects the desired reactants and products. rsc.org This level of detailed mechanistic insight is often difficult, if not impossible, to obtain through experimental means alone.

Computational Elucidation of Reaction Pathways and Rate-Determining Steps

Computational chemistry offers a powerful lens for dissecting the intricate mechanisms of reactions where this compound or its constituent enolate acts as a key reactant or intermediate. Multicomponent reactions, such as the Biginelli and Hantzsch syntheses, which utilize β-ketoesters like ethyl acetoacetate, proceed through complex pathways that can be challenging to resolve through experimental means alone. nih.govjsynthchem.com

Computational studies, primarily using DFT, have been crucial in evaluating competing mechanistic proposals for these reactions. For instance, in the Biginelli reaction, two major pathways are often considered: the "iminium pathway," where an aldehyde first condenses with urea to form an N-acyl iminium ion intermediate, and the "Knoevenagel pathway," where the aldehyde condenses with ethyl acetoacetate first. semanticscholar.org By calculating the Gibbs free energy profiles for each potential route, researchers can identify the most energetically favorable pathway. Theoretical investigations have shown that the reaction can be catalyzed and that the mechanism may involve several key transition states. semanticscholar.org

A critical aspect of this analysis is the identification of the rate-determining step (RDS), which corresponds to the highest energy barrier along the most favorable reaction coordinate. nih.gov In a DFT study on a chiral primary amine-catalyzed Biginelli reaction, the rate-determining step was identified not as the initial C-C bond formation but as a subsequent proton transfer that facilitates the ring-closing step. clockss.org The transition state for this step was located, and its energy was calculated, providing a quantitative understanding of the reaction's kinetics.

While direct computational studies on the reaction pathways of isolated this compound are not extensively documented, the role of the calcium ion can be inferred from related systems. The Ca²⁺ ion functions as a Lewis acid, coordinating with the carbonyl oxygen atoms of the ethyl acetoacetate enolate. DFT calculations on similar calcium-containing complexes show distinct bond distances between the calcium ion and coordinating oxygen atoms. nih.gov This coordination polarizes the carbonyl group, which can influence the reaction in several ways: it can increase the acidity of the α-protons, thereby facilitating enolate formation, and it can stabilize charged intermediates and transition states along the reaction pathway.

The table below presents hypothetical data modeled after findings in computational studies of related 1,3-dicarbonyl compound reactions, illustrating how activation energies are used to determine the most likely reaction pathway and its rate-determining step. semanticscholar.org

| Reaction Step | Pathway A (Iminium Route) Activation Energy (kcal/mol) | Pathway B (Knoevenagel Route) Activation Energy (kcal/mol) |

| Step 1: Initial Condensation | 15.2 | 18.5 |

| Step 2: C-C Bond Formation | 22.8 | 20.1 |

| Step 3: Cyclization | 19.4 | 25.3 |

| Step 4: Dehydration | 12.1 | 11.9 |

| Overall RDS | Step 2 | Step 3 |

Computational Design of Novel Reactions

Beyond understanding existing chemical processes, computational chemistry is a pivotal tool in the predictive design of new reactions and molecules. By modeling hypothetical reactants and transition states, chemists can screen for viable reaction pathways and optimize conditions before undertaking extensive experimental work. This in silico approach accelerates the discovery of novel synthetic routes and functional molecules derived from precursors like ethyl acetoacetate.

A key application is the computational selection of reactants to improve reaction outcomes. In a study on the Hantzsch dihydropyridine (B1217469) synthesis, DFT calculations were employed to select optimal reactants. This computational pre-screening guided the experimental work, resulting in a significant increase in the reaction yield from a baseline of 36% to an improved 74%. researchgate.net

Furthermore, computational methods are central to the rational design of novel bioactive molecules where ethyl acetoacetate serves as a fundamental building block. This is particularly evident in the development of 1,4-dihydropyridine derivatives, a class of compounds known for their activity as calcium channel blockers. researchgate.netnih.gov Computational workflows for this purpose often involve:

Molecular Docking: To predict how potential molecules will bind to a target protein, such as an L-type calcium channel.

DFT Calculations: To analyze the electronic properties of candidate molecules. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and electrostatic potential maps are calculated. researchgate.net These parameters provide insights into the molecule's stability, reactivity, and potential for intermolecular interactions, helping to refine the design of compounds with enhanced biological activity. researchgate.net

The following table demonstrates how computational predictions can guide the synthesis of new compounds, using data modeled on studies of novel dihydropyridines synthesized from ethyl acetoacetate precursors. researchgate.netmdpi.com

| Compound ID | Computationally Predicted Property (e.g., Binding Score) | Experimental Outcome (e.g., Reaction Yield %) |

| DHP-01 | -7.5 kcal/mol | 45% |

| DHP-02 (Optimized Reactant) | -8.2 kcal/mol | 68% |

| DHP-03 | -6.9 kcal/mol | 31% |

| DHP-04 (Optimized Reactant) | -9.1 kcal/mol | 74% |

Strictly Focused on Chemical Mechanisms, Not Physiological Effects or Clinical Outcomes

Acetoacetate (B1235776) as a Model Metabolite in Fundamental Biochemical Pathways

Acetoacetate is a ketone body that serves as a crucial energy source, particularly during periods of fasting or low carbohydrate availability. fiveable.me It is synthesized in the liver from the breakdown of fatty acids and plays a central role in energy metabolism by connecting fatty acid degradation with ketogenesis. fiveable.me

Chemical Analogies to Ketone Body Metabolism (e.g., Acetoacetyl-CoA)

Ketone body metabolism involves the synthesis (ketogenesis) and utilization (ketolysis) of ketone bodies, which include acetoacetate, β-hydroxybutyrate, and acetone. wikipedia.orgwikipedia.org This process is a critical metabolic pathway for providing energy to tissues, especially the brain, when glucose levels are low. wikipedia.org

Ketogenesis (Synthesis of Ketone Bodies)

Ketogenesis occurs primarily within the mitochondria of liver cells. nih.govreactome.org The pathway begins with the condensation of two acetyl-CoA molecules, a product of fatty acid β-oxidation, to form acetoacetyl-CoA. nih.govbyjus.com This reaction is catalyzed by the enzyme thiolase. nih.gov

The key steps in ketogenesis are:

Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are combined by thiolase to produce acetoacetyl-CoA. nih.gov

Formation of HMG-CoA: Acetoacetyl-CoA then reacts with another molecule of acetyl-CoA, in a reaction catalyzed by HMG-CoA synthase, to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov HMG-CoA synthase is the rate-limiting enzyme in this pathway. nih.gov

Formation of Acetoacetate: HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA. nih.govnih.gov

Once formed, acetoacetate can be reduced to β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase or can spontaneously decarboxylate to form acetone. wikipedia.orgnih.gov

Ketolysis (Utilization of Ketone Bodies)

Extrahepatic tissues, such as the brain, heart, and skeletal muscle, can use ketone bodies for energy. wikipedia.orgwikipedia.org The liver, despite producing ketone bodies, lacks the necessary enzyme to utilize them. wikipedia.org

The utilization of acetoacetate involves the following steps:

Conversion to Acetoacetyl-CoA: Acetoacetate is converted back to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid CoA transferase (SCOT), also known as β-ketoacyl-CoA transferase. nih.govnih.gov This enzyme is absent in the liver, which is why the liver cannot use ketone bodies for energy. wikipedia.orgreactome.org

Conversion to Acetyl-CoA: Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. byjus.comnih.gov

| Pathway | Reaction | Enzyme | Location |

|---|---|---|---|

| Ketogenesis | 2 Acetyl-CoA → Acetoacetyl-CoA + CoA | Thiolase (ACAT) | Liver Mitochondria |

| Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA + CoA | HMG-CoA Synthase | ||

| HMG-CoA → Acetoacetate + Acetyl-CoA | HMG-CoA Lyase | ||

| Ketolysis | Acetoacetate + Succinyl-CoA → Acetoacetyl-CoA + Succinate | Succinyl-CoA:3-oxoacid CoA transferase (SCOT) | Extrahepatic Tissue Mitochondria |

| Acetoacetyl-CoA + CoA → 2 Acetyl-CoA | Thiolase (ACAT) |

In Vitro Enzymatic Reactions Involving Acetoacetate Derivatives

In vitro studies have been instrumental in elucidating the mechanisms of ketone body metabolism. For example, research on bovine embryos has shown that they can metabolize acetoacetate and D-beta-hydroxybutyrate for development in a serum-free medium. nih.gov Interestingly, while acetoacetate and its derivatives hindered blastocyst formation in the absence of serum, D-beta-hydroxybutyrate supported it. nih.gov

Furthermore, synthetic enzymatic pathways for the production of acetone from acetyl-CoA and acetate (B1210297) have been constructed in vitro. These pathways utilize enzymes such as thiolase, acetoacetyl-CoA:acetate CoA transferase, and acetoacetate decarboxylase to produce acetone, demonstrating the potential for biocatalytic applications. nih.gov

Protein Acetoacetylation and Related Post-Translational Modifications (Mechanistic)

Recent research has identified lysine acetoacetylation (Kacac) as a novel post-translational modification, linking cellular metabolism, particularly ketone body metabolism, to the regulation of protein function and gene expression. nih.govnih.gov

Chemical Basis of Acetoacetate-Mediated Lysine Acetoacetylation

Lysine acetoacetylation is the covalent modification of lysine residues on proteins by an acetoacetyl group. Acetoacetate serves as the primary precursor for this modification. nih.govbiorxiv.org It is believed that acetoacetate enters the cell and is converted into acetoacetyl-CoA, which then acts as the donor for the acetoacetyl group in enzymatic reactions that modify lysine residues. nih.govelifesciences.org This modification adds a mass of 84.0211 Da to the lysine residue. researchgate.net

The level of histone Kacac has been shown to be dynamically regulated by the concentration of acetoacetate, likely through the generation of acetoacetyl-CoA. nih.gov Acyltransferases such as GCN5, p300, and PCAF have been identified as "writers" that add the Kacac mark, while the deacetylase HDAC3 can act as an "eraser" to remove it. biorxiv.org A proteomic analysis has identified 139 Kacac sites on 85 human proteins, indicating a broad impact on various cellular processes. nih.govbiorxiv.org

Enzymatic Mechanisms for Acetoacetyl-CoA Formation

There are several enzymatic pathways for the formation of acetoacetyl-CoA:

Thiolase-mediated condensation: As mentioned in the context of ketogenesis, thiolase catalyzes the reversible condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govebi.ac.uk This is a key reaction in various metabolic pathways. pnas.org

Acetoacetyl-CoA Synthetase (AACS): In the cytosol, acetoacetyl-CoA synthetase (AACS) catalyzes the formation of acetoacetyl-CoA from acetoacetate and CoA, a reaction that requires ATP. nih.gov AACS is a key enzyme in the anabolic utilization of ketone bodies for the synthesis of lipids such as cholesterol and fatty acids. nih.gov It has been identified as a key regulator of cellular Kacac levels. nih.govbiorxiv.org

Novel Acetoacetyl-CoA Synthase: An unusual acetoacetyl-CoA synthesizing enzyme, NphT7, has been discovered in a Streptomyces species. This enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce acetoacetyl-CoA and CoA. pnas.org

| Enzyme | Substrates | Products | Cellular Location | Primary Function |

|---|---|---|---|---|

| Thiolase (ACAT) | 2 Acetyl-CoA | Acetoacetyl-CoA + CoA | Mitochondria | Ketogenesis, Ketolysis |

| Acetoacetyl-CoA Synthetase (AACS) | Acetoacetate + CoA + ATP | Acetoacetyl-CoA + AMP + PPi | Cytosol | Lipogenesis, Lysine Acetoacetylation |

| NphT7 | Acetyl-CoA + Malonyl-CoA | Acetoacetyl-CoA + CoA + CO₂ | Streptomyces sp. | Mevalonate Pathway |

Biocatalytic Synthesis and Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. Acetoacetate and its derivatives, such as ethyl acetoacetate, are valuable building blocks in organic synthesis, and enzymatic methods for their production and modification are being actively explored.

Enzymes, particularly lipases and esterases, are used for the synthesis of acetoacetate esters through transesterification in non-aqueous environments. google.com For instance, the monoglyceride of acetoacetate (monoacetoacetin) can be synthesized by combining an ester of acetoacetate, such as methylacetoacetate, with glycerol in the presence of a lipase like Candida antarctica lipase. google.com

Recent studies have demonstrated the chemo-enzymatic synthesis of novel acetoacetate-ursodeoxycholic acid hybrids. nih.govmdpi.com In this work, Candida antarctica lipase B (CAL-B) was used to catalyze the regioselective transesterification of methyl acetoacetate with ursodeoxycholic acid (UDCA) to produce 3α-acetoacetoxy UDCA. nih.govmdpi.com This highlights the potential of biocatalysis to create complex and potentially therapeutic molecules.

Furthermore, the enzymatic synthesis of N-benzyl acetoacetamide in a continuous flow system has been optimized using automated processes, showcasing the application of biocatalysis in modern, sustainable pharmaceutical manufacturing. researchgate.netrsc.org The eco-friendly enzymatic synthesis of ethyl acetoacetate itself has been achieved with high yield using lipase-catalyzed transesterification of ethyl acetate with acetylacetone. omicsonline.org

Lipase-Mediated Reactions of Beta-Keto Esters

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly versatile enzymes that, in addition to their natural function of hydrolyzing fats, can catalyze a wide array of reactions like esterification and transesterification in non-aqueous environments. nih.govresearchgate.net For β-keto esters, these enzymatic processes are particularly valuable for their chemo- and stereoselectivity. google.comnih.gov

The predominant mechanism for lipase-catalyzed esterification and transesterification is the Ping-Pong Bi-Bi mechanism. nih.govresearchgate.netnih.gov This process involves a two-step reaction sequence:

Acylation: The catalytic cycle begins with the nucleophilic attack of the serine residue in the lipase's active site on the carbonyl carbon of the β-keto ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester, leaving an acyl-enzyme intermediate. nih.govresearchgate.net

Deacylation: A nucleophile (water for hydrolysis, or an alcohol for transesterification) then attacks the acyl-enzyme intermediate. nih.gov This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the final product (a β-keto acid or a new β-keto ester) and regenerate the free enzyme. nih.govresearchgate.net

Transesterification is a widely used lipase-mediated reaction for modifying β-keto esters. rsc.orgrsc.org It allows for the exchange of the ester's alcohol group under mild, often solvent-free, conditions. google.comgoogle.com A prominent catalyst for these transformations is the immobilized Lipase B from Candida antarctica (CALB), commercially known as Novozym 435. google.comtandfonline.comsemanticscholar.org This biocatalyst has demonstrated high efficiency and selectivity in the transesterification of methyl or ethyl β-keto esters with a variety of alcohols, including primary and secondary ones, achieving high yields (often >90%). google.comrsc.org The reaction conditions are notably eco-friendly, sometimes enhanced by microwave irradiation to reduce reaction times. tandfonline.comsemanticscholar.org The selectivity of these reactions is thought to arise from an enol intermediate, where chelation between the two carbonyl groups and the presence of an enolizable α-proton play a key role. rsc.org

Lipases can also be employed for the kinetic resolution of racemic alcohols using β-keto esters as acyl donors. google.com The enzyme selectively acylates one enantiomer of the alcohol at a much faster rate, allowing for the separation of the unreacted alcohol enantiomer and the newly formed chiral β-keto ester. google.comgoogle.com

| Lipase | Acyl Donor (β-Keto Ester) | Alcohol Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | Ethyl acetoacetate | 1-Phenylethanol | Solvent-free, Microwave | High | rsc.orgtandfonline.com |

| Novozym 435 (CALB) | tert-Butyl acetoacetate | Benzyl alcohol | Solvent-free | >90% | google.com |

| Novozym 435 (CALB) | Ethyl benzoylacetate | Butanol | Solvent-free, Microwave | 96% | semanticscholar.org |

Stereoselective Biotransformations

The asymmetric reduction of the prochiral ketone in β-keto esters to produce optically active β-hydroxy esters is one of the most significant biotransformations in organic synthesis. nih.gov These chiral products are valuable building blocks for pharmaceuticals and other biologically active compounds. nih.gov This transformation is primarily accomplished using whole-cell biocatalysts or isolated oxidoreductase enzymes.

Whole cells of baker's yeast (Saccharomyces cerevisiae) are a classic and convenient reagent for these reductions. acs.orgnih.govacgpubs.org However, wild-type yeast contains a multitude of reductase enzymes, often with opposing stereoselectivities, which can lead to mixtures of stereoisomeric alcohol products. acs.orgnih.gov To overcome this, genetic engineering techniques have been employed to create modified yeast strains. acs.orgnih.govresearchgate.net By knocking out or overexpressing specific genes encoding for key reductases—such as fatty acid synthase (Fasp), aldo-keto reductase (Ypr1p), and α-acetoxy ketone reductase (Gre2p)—the stereoselectivity of the reduction can be significantly improved, making specific β-hydroxy ester building blocks more accessible. acs.orgnih.govresearchgate.net

For greater control and higher selectivity, isolated ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are often preferred. researchgate.netnih.govtudelft.nl These enzymes catalyze the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the β-keto ester. nih.govproquest.com The stereochemical outcome of the reduction is dictated by the specific enzyme used and can often be predicted by Prelog's rule. chemistnotes.comresearchgate.netlibretexts.org This rule correlates the configuration of the product with the steric bulk of the substituents flanking the carbonyl group, with the hydride preferentially attacking from the less hindered face. chemistnotes.comresearchgate.net

A critical aspect of using isolated KREDs is the need for efficient cofactor regeneration, as the nicotinamide cofactors are too expensive to be used in stoichiometric amounts. scispace.comnih.gov Two main strategies are employed:

Enzyme-coupled regeneration: A second enzyme, such as glucose dehydrogenase (GDH), is added to the system along with a cheap substrate like glucose. The dehydrogenase oxidizes the substrate, regenerating the NADPH or NADH consumed in the primary reduction reaction. scispace.comresearchgate.net

Substrate-coupled regeneration: A single enzyme is used that can catalyze both the reduction of the target β-keto ester and the oxidation of a co-substrate. researchgate.netacs.org Isopropanol is a common co-substrate, which is oxidized to acetone while regenerating the cofactor. researchgate.netacs.org

These biocatalytic reduction systems have been developed into robust processes capable of producing chiral β-hydroxy esters with excellent yields and very high enantiomeric excess (e.e.). nih.govtandfonline.com

| Biocatalyst | Substrate (β-Keto Ester) | Product Configuration | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | Ethyl acetoacetate | (S) | 69% | 85% | researchgate.net |

| Zygosaccharomyces rouxii | Ethyl 4-chloroacetoacetate | (S) | - | ≥98% | tandfonline.com |

| Pichia capsulata | Ethyl 4-chloroacetoacetate | (R) | - | 93-94% | tandfonline.com |

| Ketoreductase (KRED-108) | α-alkyl-β-keto ester | (2R,3R) | - | >99% | nih.gov |

| Engineered Yeast Reductase | α-chloro-β-keto ester | syn-alcohol | 89% | 98% | acs.org |

Focus on Chemical Role and Process Understanding, Not Product Use or Performance

Role as a Chelating Agent in Sol-Gel Chemistry and Inorganic Materials Synthesis

Calcium ethyl acetoacetate (B1235776), and more broadly the ethyl acetoacetate (Eaa) ligand, serves as a crucial chelating agent in sol-gel processes. Its primary function is to moderate the reactivity of highly sensitive metal alkoxide precursors, enabling precise control over the formation of inorganic materials.

Control of Hydrolysis and Condensation in Metal Alkoxide Systems

Metal alkoxides are common precursors in sol-gel synthesis but often exhibit excessive reactivity towards water, leading to rapid hydrolysis and uncontrolled precipitation of metal hydroxides. nih.gov The chemical modification of a metal alkoxide with a chelating agent like ethyl acetoacetate is a highly effective method for controlling the reactivity and subsequent condensation processes. google.com This control is achieved by replacing a reactive, hydrolyzable alkoxy group with a more stable, less hydrolysable bidentate Eaa ligand. google.comresearchgate.net This substitution reduces the alkoxide's functionality, increases the metal's coordination number, and provides steric shielding, all of which lower the metal center's Lewis acidity and slow the rate of hydrolysis. nih.govacs.org

The keto-enol tautomerism of ethyl acetoacetate is central to this process. In the presence of a metal alkoxide, the equilibrium shifts toward the enolic form, which then reacts with the alkoxide to form a stable six-membered chelate ring. acs.orgresearchgate.net The degree of this control can be tuned by altering the molar ratio of the chelating agent to the metal alkoxide (Eaa/M). For instance, in studies with aluminium sec-butoxide (B8327801) (Al(OsBu)₃), increasing the Eaa/Asb molar ratio leads to the formation of more complex chelated structures. acs.org At lower ratios, partially chelated oligomers form, but as the ratio increases, more stable, trichelated Al(Eaa)₃ units become present. acs.org These trichelated units are significantly less susceptible to hydrolysis than the original sec-butoxy groups or the less-chelated species. acs.org This differential reactivity allows for a more ordered and manageable sol-to-gel transformation, which is reflected in the final gel structure and the properties of the resulting material. nih.govacs.org

The table below, based on spectroscopic studies of aluminium sec-butoxide chelated with ethyl acetoacetate, illustrates how the molar ratio of the chelating agent affects the coordination environment of the aluminum atom, thereby influencing the hydrolysis process.

Table 1: Effect of Ethyl Acetoacetate (Eaa) to Aluminium Sec-Butoxide (Asb) Molar Ratio on Aluminum Coordination

| Eaa/Asb Molar Ratio | Resulting Aluminum Coordination States | Impact on Hydrolysis |

|---|---|---|

| 1/1 | Predominantly five and six-coordinated Al in oligomers. | Moderate control over hydrolysis. Sec-butoxy groups are preferentially hydrolyzed. acs.org |

| 3/2 | Increased presence of six-coordinated Al(Eaa)₃ units alongside oligomers. | Stronger control; a mix of hydrolyzable and non-hydrolyzable units. acs.org |

Synthesis of Metal Oxides and Mixed Metal Materials (e.g., Calcium Aluminates)

The controlled hydrolysis afforded by ethyl acetoacetate chelation is instrumental in the synthesis of high-purity, homogeneous mixed metal oxides at lower temperatures than traditional solid-state methods. google.com A prominent example is the synthesis of calcium aluminates, which are important materials in cements and ceramics. google.comrsc.org

In a typical sol-gel synthesis of calcium aluminate (CaAl₂O₄), aluminum sec-butoxide is used as the alumina precursor and a calcium salt, such as calcium nitrate tetrahydrate, serves as the calcium source. google.comacs.org Ethyl acetoacetate is added as the chelating agent to control the hydrolysis of the highly reactive aluminum precursor. google.comacs.org This controlled process ensures a homogenous mixing of the calcium and aluminum precursors at the molecular level, which facilitates the formation of the desired crystalline phases upon subsequent thermal treatment. google.com The thermal decomposition of the resulting gel, which contains the chelated structures, occurs at lower temperatures and can involve an auto-combustion process that helps form the final material. google.comrsc.org Depending on the stoichiometry and thermal treatment, various phases of calcium aluminate can be synthesized, including CaAl₂O₄ as the major phase, with CaAl₄O₇ and Ca₁₂Al₁₄O₃₃ as potential minor phases. google.comrsc.org This sol-gel route has also been applied to produce other complex oxides, such as calcium zirconium aluminate and dodecacalcium hepta-aluminate. Current time information in Bangalore, IN.acs.org

Beyond aluminates, ethyl acetoacetate complexes are used to synthesize other metal oxides. For example, bimetallic ethyl acetoacetate complexes can be treated with steam at low temperatures (<120 °C) to produce composite oxides like CaMoO₄. osti.gov This method avoids high-temperature calcination and can be used to form crystalline metal oxides from complexes of iron, cobalt, and copper. acs.org

Ligand in Catalysis and Coordination Polymers

The ethyl acetoacetate ligand's ability to form stable complexes with a wide range of metals makes it valuable in the fields of catalysis and the development of coordination polymers.

Design of Metal-Acetoacetate Complexes for Homogeneous and Heterogeneous Catalysis

Metal complexes containing the ethyl acetoacetate (etac) ligand have been designed and investigated as catalysts for various organic reactions. nih.gov These complexes can function as homogeneous catalysts or be supported on polymers or other materials to create heterogeneous catalysts. researchgate.netresearchgate.net The catalytic activity is often influenced by the central metal ion and the nature of the ligand. For instance, the weaker coordination of the ethyl acetoacetate group compared to the acetylacetonato (acac) group can lead to higher catalytic reactivity, which is attributed to greater solubility in organic solvents and lower crystallinity of the resulting complexes. nih.gov

A notable application is in polyurethane synthesis, where metal-etac complexes have been studied as alternatives to traditional tin-based catalysts. nih.gov The catalytic activity of different metal ethyl acetoacetate chelates varies significantly with the metal center. nih.gov

Table 2: Relative Catalytic Activity of Metal Ethyl Acetoacetate Complexes in Polyurethane Synthesis

| Catalyst | Rate Constant (k, L mol⁻¹ min⁻¹) | Resulting Polymer Appearance |

|---|---|---|

| Zr(etac)₄ | 0.057 | Colorless, Transparent |

| Zn(etac)₂ | 0.025 | Colorless, Transparent |

| Dibutyltin dilaurate (Reference) | 0.012 | Colorless, Transparent |

| Al(etac)₃ | 0.003 | Colorless, Transparent |

| Fe(etac)₃ | - | Red |

| Cu(etac)₂ | - | Blue |

Data derived from the polymerization of poly(propylene glycol) with hexamethylene diisocyanate. nih.gov

Furthermore, ethyl acetoacetate is a key reactant in many multi-component reactions (MCRs), such as the Biginelli reaction to produce dihydropyrimidinones, where various metal complexes serve as Lewis acid catalysts. Calcium(II) catalysts, for example, have been used to facilitate complex organic syntheses involving ethyl acetoacetate, demonstrating the role of the calcium complex in promoting the reaction. rsc.org The design of these catalytic systems often focuses on creating efficient, reusable heterogeneous catalysts to align with the principles of green chemistry. researchgate.net

Precursor for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers constructed from metal ions or clusters linked by organic ligands. Due to their high porosity and tunable structures, they have numerous applications. Calcium-based MOFs are of particular interest due to the low cost, low toxicity, and biocompatibility of calcium. nih.gov

The synthesis of Ca-MOFs involves the reaction of a calcium salt with a suitable organic linker. Common precursors include simple salts like calcium chloride, calcium nitrate, and calcium carbonate. acs.org While the ethyl acetoacetate ligand is a staple in coordination chemistry, its direct use in the form of calcium ethyl acetoacetate as a primary precursor for crystalline Ca-MOFs is not extensively documented in literature. However, the fundamental chemistry of coordination polymers supports its potential in this role. Coordination polymers are formed by the bonding of a ligand to a central metal atom, and MOFs are a rigid, porous subclass of these materials. Current time information in Bangalore, IN.

Related research has shown that monomers functionalized with acetoacetate groups, such as 2-(methacryloyloxy)ethyl acetoacetate, can effectively complex with calcium ions to form ion-imprinted polymers. acs.org This demonstrates the inherent ability of the acetoacetate functional group to coordinate with calcium to build a polymer network, suggesting its viability as a ligand or co-ligand in the broader synthesis of calcium-based coordination polymers. acs.org

Green Industrial Chemical Processes

Ethyl acetoacetate and its calcium salt are involved in several processes that align with the principles of green chemistry, which emphasizes waste reduction, the use of less hazardous substances, and energy efficiency.

One key area is the use of biocatalysis. The stereoselective reduction of ethyl acetoacetate (EAA) to produce optically pure ethyl (R)-3-hydroxybutyrate, a valuable chiral building block, has been achieved using whole-cell biocatalysts. In one study, cells of Acetobacter sp. were immobilized on calcium alginate, creating a stable and reusable biocatalyst that could be used for at least 10 batches with the product's enantiomeric excess remaining above 99%. This biocatalytic process operates in an aqueous system under mild conditions, avoiding the need for harsh chemical reagents.

Another green approach involves improving the synthesis of ethyl acetoacetate itself. Traditional Claisen condensation methods often have low yields and require significant purification. An improved method utilizes rotary evaporation and washing with a saturated calcium chloride solution to more efficiently remove ethanol, which improves the product yield and purity.

In catalysis, the development of reusable heterogeneous catalysts for reactions involving ethyl acetoacetate is a significant green advancement. Polyoxometalates (POMs) supported on substrates have been shown to be efficient and recyclable catalysts for the Biginelli reaction, a one-pot synthesis involving ethyl acetoacetate. Similarly, polymer-supported metal complexes are being designed for these reactions, allowing for easy separation and reuse of the catalyst, minimizing waste. researchgate.net Many of these syntheses are also being optimized to run under solvent-free conditions, which drastically reduces the organic waste (volatile organic compounds) generated by the process. rsc.orgresearchgate.net

Development of Sustainable Synthetic Routes Utilizing Acetoacetate Derivatives

The pursuit of sustainable synthetic routes for producing and utilizing acetoacetate derivatives is a primary focus of green chemistry. This involves developing processes that are more efficient, generate less waste, and use less hazardous substances than traditional methods. Key advancements in this area focus on novel catalytic systems, process intensification, and adherence to the principles of atom economy.

A significant area of research is the replacement of conventional catalysts and solvents. For instance, solid acid catalysts, such as zeolites and functionalized resins, are being explored as recyclable alternatives to homogeneous catalysts that are difficult to separate from reaction mixtures. garph.co.ukijcce.ac.ir Zeolite ZSM-11, modified with cerium, has been shown to be an effective and reusable catalyst for the one-pot synthesis of 4H-pyran derivatives from ethyl acetoacetate. ijcce.ac.ir Biocatalysis, using enzymes like lipases or whole-cell systems, presents a highly selective and environmentally gentle option. google.comnih.gov These enzymatic reactions can often be performed in aqueous media under mild conditions, significantly boosting the sustainability of the process. nih.govijisrt.com For example, baker's yeast has been used as a biocatalyst for the synthesis of pyranopyrazole derivatives from ethyl acetoacetate. researchgate.net

Process intensification through continuous flow chemistry is another vital strategy. nih.govresearchgate.net Flow reactors provide superior control over reaction parameters like temperature and residence time, leading to improved heat and mass transfer, enhanced safety, and often higher product yields and purity. thieme-connect.com The synthesis of methyl oximino acetoacetate has been successfully demonstrated in a continuous flow system, which also integrated greener inline liquid-liquid extraction for purification, minimizing solvent use. acs.org This approach not only increases efficiency but also reduces the energy-intensive distillation steps typically required. acs.org

Multicomponent reactions (MCRs) are a prime example of applying atom economy principles to the synthesis of complex molecules from acetoacetate derivatives. researchgate.net MCRs, such as the Biginelli or Hantzsch reactions, combine three or more reactants in a single step to form a complex product, incorporating a high percentage of the reactant atoms into the final structure. mdpi.comresearchgate.net This minimizes waste by reducing the number of synthetic steps and the need for intermediate purification. researchgate.net

Detailed Research Findings on Sustainable Synthetic Routes

Solvent Design and Reaction Optimization for Environmental Impact Reduction

The selection of solvents and the optimization of reaction conditions are critical levers for reducing the environmental impact of chemical processes involving acetoacetate derivatives. garph.co.uk Traditional reliance on volatile organic compounds (VOCs) is being challenged by the adoption of greener alternatives and solvent-free approaches. researchgate.net

Solvent design focuses on replacing hazardous solvents with more benign media. orientjchem.org Key green solvent alternatives include:

Water : As a non-toxic and abundant solvent, water is an ideal medium for green chemistry. cas.org Its use is often facilitated by techniques like micellar catalysis, where surfactants form nanomicelles that act as reaction compartments, or by simply leveraging the hydrophobic effect to accelerate reactions. acs.orgd-nb.info

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and recyclable solvent. orientjchem.orgnih.gov Its properties can be tuned with pressure and temperature, and it is particularly effective for extraction and in combination with supported ionic liquid phase (SILP) catalysts, allowing for integrated reaction and separation steps. nih.govscispace.com

Ionic Liquids (ILs) : These salts are liquid at low temperatures and have negligible vapor pressure, which eliminates VOC emissions. researchgate.netdokumen.pub They can act as both the solvent and the catalyst and are often recyclable, though their cost and potential toxicity require careful assessment. mdpi.comscispace.comscispace.com

Deep Eutectic Solvents (DESs) : Similar to ionic liquids, DESs are formed by mixing two or more components to create a liquid with a low melting point. orientjchem.org They are often biodegradable, low-cost, and can serve as recyclable catalysts and solvents. scispace.com

Bio-based Solvents : Solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (2-MeTHF) and γ-valerolactone (GVL), are increasingly used as sustainable alternatives to petroleum-based solvents like THF and DMF. google.com

Reaction optimization aims to maximize efficiency and minimize waste by fine-tuning process parameters. This can involve changing the reaction temperature, pressure, catalyst loading, or reactant ratios. For example, optimizing the ratio of ethyl acetoacetate to an amine in the synthesis of N-substituted acetoacetamides was found to significantly improve yields. researchgate.net In other cases, switching from conventional heating to energy-efficient techniques like microwave or ultrasound irradiation can dramatically shorten reaction times and increase yields, as demonstrated in the synthesis of pyranopyrazole derivatives. rsc.orgbeilstein-journals.org Furthermore, solvent-free (neat) reaction conditions represent the ideal green chemistry scenario, and have been successfully applied to multicomponent reactions involving ethyl acetoacetate, completely eliminating solvent waste. researchgate.netmdpi.com

Comparative Analysis of Solvent Systems for Acetoacetate Reactions

Future Research Directions and Unexplored Avenues

Emerging Paradigms in Calcium Ethyl Acetoacetate (B1235776) Synthesis and Functionalization

Future research in the synthesis of calcium ethyl acetoacetate and its derivatives is trending towards greener, more efficient, and atom-economical methodologies. The focus is shifting from conventional techniques to innovative strategies that minimize waste and energy consumption.

One promising area is the development of catalyst- and solvent-free reaction conditions. Research has demonstrated the feasibility of multicomponent reactions, such as the synthesis of polyhydroquinolines from ethyl acetoacetate and other reagents, under simple heating without any catalyst or solvent rsc.org. This approach is not only environmentally friendly but also simplifies product purification rsc.org. Further exploration into the use of this compound as a reactant or precursor under similar solvent-free or mechanochemical conditions represents a significant avenue for future work.

In the realm of functionalization, research is moving towards creating advanced materials with tailored properties. A notable example is the synthesis of calcium-imprinted polymers using monomers like 2-(methacryloyloxy)ethyl acetoacetate acs.org. These polymers act as specific ion carriers, with potential applications in fields like dentistry for controlled calcium release acs.org. Another approach involves the functionalization of biopolymers, such as chitosan (B1678972), with ethyl acetoacetate to create novel hybrid composites for applications like heavy metal recovery researchgate.net.

| Research Direction | Key Features | Potential Applications | Relevant Findings |

| Solvent-Free Synthesis | Elimination of volatile organic solvents; often uses thermal or mechanochemical energy. | Green chemistry; simplified product isolation. | Successful synthesis of polyhydroquinolines from ethyl acetoacetate under solvent- and catalyst-free heating rsc.org. |

| Calcium-Based Catalysis | Utilizes an earth-abundant, non-toxic metal catalyst. | Development of sustainable catalytic systems. | Calcium(II) effectively catalyzes benzannulation of ethyl acetoacetate derivatives acs.org. |

| Functional Polymers | Incorporation of the ethyl acetoacetate moiety into polymer backbones or as a functional group. | Ion-specific delivery systems; advanced sorbents. | Synthesis of calcium-imprinted polymers for potential dental applications acs.org. |

| Hybrid Composites | Modification of biopolymers or inorganic materials with ethyl acetoacetate. | Environmental remediation; advanced materials. | Chitosan functionalized with ethyl acetoacetate creates an efficient sorbent for Ni(II) ions researchgate.net. |

Advanced Mechanistic Studies and Reaction Discovery

While many reactions involving ethyl acetoacetate are well-established, a detailed, molecular-level understanding of their mechanisms is often incomplete. Future research will increasingly employ advanced analytical techniques to probe reaction pathways, identify transient intermediates, and resolve mechanistic ambiguities.

For instance, the mechanisms of classic multicomponent reactions like the Biginelli and Hantzsch syntheses, which utilize ethyl acetoacetate, are still subjects of investigation rsc.orgsemanticscholar.org. While plausible pathways have been proposed—often involving Knoevenagel and Michael addition intermediates—direct experimental evidence for key steps is sometimes lacking rsc.orgjsynthchem.com. Future studies should aim to isolate and characterize these intermediates.

A powerful tool for future mechanistic exploration is the use of advanced mass spectrometry techniques. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has been successfully used to study the Biginelli reaction in microdroplets, allowing for the separation and characterization of isomeric intermediates that provide deep insight into the reaction pathway rsc.org. Applying such sophisticated methods to reactions involving this compound could reveal the precise role of the calcium ion in catalysis and stereocontrol.

Furthermore, detailed kinetic studies are crucial for validating proposed mechanisms. Investigations into the oxidation of ethyl acetoacetate by various agents have helped to determine reaction orders and the influence of catalysts and reaction media, providing evidence for specific reaction steps ijcps.org. Similar rigorous kinetic analysis of reactions where this compound is a key component will be essential for discovering new transformations and optimizing existing ones.

| Reaction Type | Proposed Mechanism Highlights | Advanced Analytical Approach | Future Goals |

| Biginelli Reaction | Involves an N-acyliminium ion intermediate or a Knoevenagel condensation product rsc.orgsemanticscholar.org. | IMS-MS to separate and identify isomeric intermediates in real-time rsc.org. | Elucidate the rate-determining step and the effect of catalysts on different pathways. |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Formation of an enamine from ethyl acetoacetate, followed by Knoevenagel condensation and Michael addition jsynthchem.com. | In-situ NMR and spectroscopic monitoring to track intermediate formation. | Discover new catalytic cycles and expand the reaction scope with this compound. |

| Benzannulation Reaction | Condensation of ethyl acetoacetate with an amine to form a β-enamino ester, followed by cyclization and oxidation acs.org. | Isolation and characterization of key intermediates to authenticate the proposed pathway acs.org. | Uncover new cascade reactions initiated by this compound. |

| Oxidation Reactions | Determination of whether the ester is directly oxidized or undergoes prior hydrolysis ijcps.org. | Kinetic studies to determine reaction order with respect to each reactant and catalyst ijcps.org. | Understand the electron transfer mechanisms and the role of co-oxidants. |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming indispensable for modern chemical research. This integrated approach accelerates the discovery and optimization of new reactions and materials involving this compound by providing predictive insights and rationalizing experimental observations.

Future research will leverage theoretical analysis to guide synthetic efforts. For example, in the development of novel calcium-imprinted polymers, molecular modeling was employed to evaluate the stability of prepolymerization complexes between calcium ions and various functional monomers, including 2-(methacryloyloxy)ethyl acetoacetate acs.org. This computational screening successfully identified the most promising monomer for experimental synthesis, saving significant time and resources acs.org.

Computational tools are also vital for deepening mechanistic understanding. Density Functional Theory (DFT) calculations, for instance, can be used to map potential energy surfaces, calculate transition state energies, and validate proposed reaction mechanisms, such as the ANRORC (Addition of the Nucleophile, Ring-Opening, and Ring-Closing) mechanism in pyrimidine rearrangements researchgate.net. Applying these methods to this compound-mediated reactions can elucidate the coordination environment of the calcium center and its influence on reactivity and selectivity.

This integrated strategy is also crucial in rational drug design. The development of new calcium channel blockers, for example, benefits from an approach that combines chemical synthesis, biological evaluation, and computational modeling to understand structure-activity relationships and predict the therapeutic potential of new molecules derived from ethyl acetoacetate scaffolds researchgate.netfrontiersin.org.

| Research Area | Computational Method | Experimental Technique | Synergistic Outcome |

| Materials Design | Molecular Modeling (e.g., complex stability analysis) | Polymer Synthesis & Spectroscopy (e.g., NMR, FTIR) | Rational selection of monomers for creating functional polymers with specific ion-binding properties acs.org. |

| Mechanistic Elucidation | Density Functional Theory (DFT) Calculations | In-situ Spectroscopy & Kinetic Analysis | Validation of complex reaction pathways (e.g., ANRORC) and understanding catalytic cycles researchgate.net. |

| Drug Discovery | Molecular Docking & Molecular Dynamics Simulations | Chemical Synthesis & Biological Assays (e.g., antiplatelet, calcium channel blocking) | Design of new therapeutic agents with optimized binding affinity and drug-like properties researchgate.netfrontiersin.orgresearchgate.net. |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Mechanistic Biology

The unique properties of this compound position it as a valuable compound for interdisciplinary research, bridging fundamental chemistry with applied materials science and biology. Unexplored avenues lie in harnessing its potential to create functional materials and to probe complex biological processes.

In materials science , this compound is a promising precursor for the low-temperature synthesis of advanced inorganic materials. It has been used in sol-gel processes to prepare calcium aluminate powders and via steam treatment to form calcium molybdate (CaMoO₄) ontosight.airesearchgate.netelsevierpure.com. Future work could explore its use in atomic layer deposition (ALD) or as a component in metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or catalytic properties. The development of functionalized composites, such as modifying chitosan or calcium alginate with ethyl acetoacetate moieties, opens doors to new biocompatible materials for environmental applications like heavy metal sorption researchgate.net.

In mechanistic biology , derivatives of ethyl acetoacetate are well-known for their role in constructing molecules that modulate biological systems, particularly as calcium channel blockers semanticscholar.orgfrontiersin.orgmdpi.com. Future research can build on this foundation to design highly selective and potent modulators for specific calcium channel subtypes, which are implicated in a host of cardiovascular and neurological conditions. Furthermore, the discovery that ethyl acetoacetate can act as a biofilm inhibitor suggests a new research direction in combating bacterial infections nih.gov. Mechanistic studies are needed to understand how it disrupts biofilm formation, potentially by interfering with bacterial signaling or metabolic pathways nih.gov. Advanced screening platforms, such as those using human iPSC-derived neural 3D cultures to monitor calcium signaling, offer powerful tools to investigate the neurotoxic or neuroprotective effects of new compounds derived from this compound nih.gov.

| Discipline | Application/Research Focus | Specific Example | Future Direction |

| Materials Science | Precursor for Advanced Ceramics | Low-temperature sol-gel synthesis of calcium aluminate (CaAl₂O₄) researchgate.net. | Development of thin films, coatings, and metal-organic frameworks (MOFs) with novel properties. |

| Materials Science | Precursor for Composite Oxides | Steam treatment of a Ca-Mo mix to produce CaMoO₄ at low temperatures elsevierpure.com. | Synthesis of novel mixed-metal oxides for catalytic or photoluminescent applications. |

| Mechanistic Biology | Calcium Channel Modulation | Design of dihydropyridine-type calcium channel blockers from ethyl acetoacetate scaffolds frontiersin.orgmdpi.com. | Creation of subtype-selective modulators for targeted therapies; investigation of neuroprotective roles. |

| Mechanistic Biology | Antimicrobial Agents | Use of ethyl acetoacetate as a bacterial biofilm inhibitor nih.gov. | Elucidation of the mechanism of action against biofilm formation and virulence gene expression. |

Q & A

Q. How is calcium ethyl acetoacetate synthesized, and what are the critical factors in its preparation?

this compound is synthesized via the reaction of ethyl acetoacetate with calcium oxide. A detailed method involves refluxing ethyl acetoacetate with freshly calcined calcium oxide in benzene, yielding ~85% of the calcium salt after crystallization . Key factors include:

- Purity of reactants : Use of high-purity ethyl acetoacetate (prepared via Claisen condensation of ethyl acetate) ensures minimal side reactions .

- Solvent choice : Benzene facilitates efficient mixing and removal of byproducts.

- Stoichiometry : A 1:1 molar ratio of ethyl acetoacetate to calcium oxide optimizes yield . Alternative industrial methods use diketene and ethanol under sulfuric acid catalysis .

Q. What characterization techniques confirm the structural integrity of this compound?

- Elemental analysis : Confirms stoichiometry (e.g., C: 48.31%, H: 5.88% for C₆H₉CaO₃) .

- NMR spectroscopy : Identifies keto-enol tautomerism in ethyl acetoacetate precursors (93% keto, 7% enol at equilibrium) and coordination shifts in the calcium complex .

- Melting point determination : Pure this compound melts at 224–226°C .

Advanced Research Questions

Q. How does tautomeric equilibrium in ethyl acetoacetate affect its reactivity in coordination chemistry?

The keto-enol tautomerism of ethyl acetoacetate enables dual reactivity:

- Keto form : Participates in nucleophilic substitutions (e.g., alkylation at the α-carbon) .

- Enol form : Acts as a bidentate ligand, forming stable complexes with metals like Fe³⁺ . NMR studies reveal that the enol content increases to ~10% at 110°C, altering reaction pathways in metal-catalyzed syntheses . Methodologically, controlling temperature and adding bases (e.g., sodium ethoxide) can shift the equilibrium to favor enolate formation .

Q. How can researchers resolve contradictions in molecular interaction studies involving this compound?

Discrepancies in excess molar volume data for binary mixtures (e.g., chloroform + ethyl acetoacetate) arise from incorrect thermodynamic assumptions. To address this:

- Recalculate adiabatic compressibility using validated thermodynamic models .

- Cross-validate with spectroscopic methods (e.g., FTIR) to assess hydrogen bonding and dipole interactions .

- Standardize solvent purity and measurement conditions to minimize experimental variability .

Q. What role does this compound play in multicomponent reactions like the Biginelli reaction?

In solvent-free Biginelli reactions, this compound derivatives act as intermediates for synthesizing dihydropyrimidinones. Key steps include:

- Acid-catalyzed cyclocondensation : Combines aldehydes, urea, and ethyl acetoacetate at 80°C .

- Yield optimization : Correlates with the number of acidic sites in catalysts (e.g., Keggin heteropolyacids) . Advanced studies use DFT calculations to map reaction pathways and identify rate-limiting steps .

Q. How can biocatalytic asymmetric reduction of ethyl acetoacetate be optimized using calcium-based systems?

Calcium ions enhance enantioselectivity in biocatalytic reductions. A biphasic ionic liquid (IL) system improves yield:

- IL selection : Hydrophobic ILs (e.g., [Bmim][PF₆]) stabilize the enzyme Acetobacter sp. CCTCC M209061, achieving >90% conversion to (R)-ethyl-3-hydroxybutyrate .

- Process parameters : pH 7.0, 30°C, and substrate-to-IL ratio of 1:2 maximize activity .

Q. What methodological strategies address contradictions in spectroscopic data for this compound complexes?

- Dynamic NMR analysis : Resolves exchange broadening caused by keto-enol tautomerism. Cooling samples to –40°C slows proton exchange, revealing distinct α-keto and enol proton resonances .

- X-ray crystallography : Provides definitive structural data for solid-state coordination complexes, avoiding solvent effects .

Key Research Challenges

- Data reproducibility : Variations in synthetic protocols (e.g., solvent, catalyst) lead to inconsistent yields and characterization results .

- Thermodynamic modeling : Accurately predicting tautomer ratios requires temperature-dependent NMR and computational studies .

- Catalytic mechanisms : Elucidating the role of calcium in asymmetric catalysis demands in-situ spectroscopic monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.